![molecular formula C10H8N2S2 B562386 [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione CAS No. 101028-40-4](/img/structure/B562386.png)

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

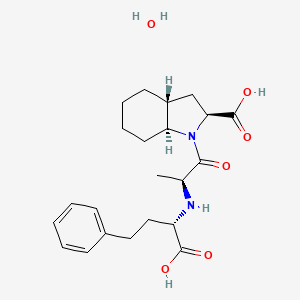

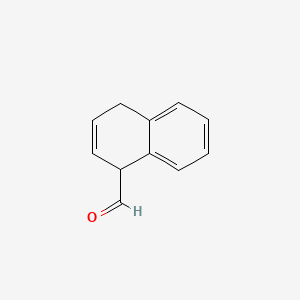

2,2’-Bipyridine is a heterocyclic compound with the formula (C5H4N)2. It is a bipyridine, consisting of two pyridyl rings joined at the 2 position .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 2,2’-bipyridine with other reagents. For example, the synthesis of a complex was achieved by reacting stoichiometric quantities of 2,2’-bipyridine with Co(phen)2(H2O)23 in refluxing ethanol .Molecular Structure Analysis

The structure of 2,2’-bipyridine derivatives depends on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion .Chemical Reactions Analysis

Bipyridinium salts, which are related to 2,2’-bipyridine, are popular due to their applications in redox flow batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4,4’-Bis(1H-benzimidazol-2-yl)-2,2’-bipyridine has a density of 1.4±0.1 g/cm3, a boiling point of 766.4±70.0 °C at 760 mmHg, and a molar refractivity of 116.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

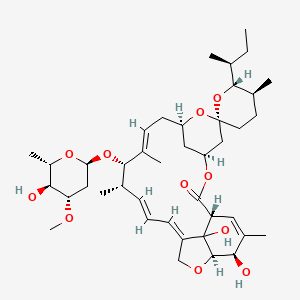

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : Lewis et al. developed an efficient method to synthesize 2,2’-bipyridine macrocycles, which serve as versatile intermediates for rotaxane synthesis. These macrocycles are challenging to access but can now be obtained in remarkable yields (typically >65%) from simple starting materials. The macrocycles are efficiently converted to rotaxanes under AT-CuAAC conditions .

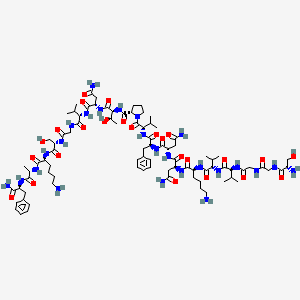

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : The compound forms complexes with metal ions (e.g., PdII and PtII) and nucleobases. By analyzing the NMR spectra, researchers have identified various binding modes, including 1:1, 1:2, and 2:2 complexes. Understanding these interactions aids in designing functional materials .

- Role of 2,2’-Bipyridine-4,4’(1H,1’H)-dithione : PdII complexes containing 2,2’-bipyridine-4,4’(1H,1’H)-dithione ligands were synthesized. These complexes exhibit CO-releasing properties, making them interesting candidates for controlled CO delivery in biomedical applications .

Rotaxane Synthesis

Metal Complexes and Binding Modes

CO-Releasing Properties

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFTBGCXCYEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=S)C2=CC(=S)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718707 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

CAS RN |

101028-40-4 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)